molecular formula C9H20N2O2 B13166433 Ethyl 3-{methyl[2-(methylamino)ethyl]amino}propanoate

Ethyl 3-{methyl[2-(methylamino)ethyl]amino}propanoate

Cat. No.: B13166433
M. Wt: 188.27 g/mol
InChI Key: ZVOKGUXZYPGFLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-{methyl[2-(methylamino)ethyl]amino}propanoate is a chemical compound with the molecular formula C9H20N2O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ester functional group and a secondary amine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-{methyl[2-(methylamino)ethyl]amino}propanoate typically involves the reaction of ethyl acrylate with 2-(methylamino)ethylamine under controlled conditions. The reaction is usually carried out in an anhydrous ethanol solvent with trifluoromethanesulfonic acid as a catalyst. The mixture is heated in an oil bath at temperatures ranging from 120 to 160°C for 16 to 20 hours under nitrogen protection .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are carefully monitored to optimize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{methyl[2-(methylamino)ethyl]amino}propanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Ethyl 3-{methyl[2-(methylamino)ethyl]amino}propanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of Ethyl 3-{methyl[2-(methylamino)ethyl]amino}propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-{methyl[2-(methylamino)ethyl]amino}propanoate is unique due to its specific combination of ester and amine functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C9H20N2O2

Molecular Weight

188.27 g/mol

IUPAC Name

ethyl 3-[methyl-[2-(methylamino)ethyl]amino]propanoate

InChI

InChI=1S/C9H20N2O2/c1-4-13-9(12)5-7-11(3)8-6-10-2/h10H,4-8H2,1-3H3

InChI Key

ZVOKGUXZYPGFLI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCN(C)CCNC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.